3-Ethyl-4-(3-methoxyphenyl)pyrrolidine: Chemical Identifiers, Synthesis, and Application as a Privileged Neurotherapeutic Scaffold
3-Ethyl-4-(3-methoxyphenyl)pyrrolidine: Chemical Identifiers, Synthesis, and Application as a Privileged Neurotherapeutic Scaffold
Abstract
The five-membered pyrrolidine ring is a cornerstone of modern medicinal chemistry, heavily utilized due to its basicity, non-planar pseudorotation, and ability to efficiently explore three-dimensional pharmacophore space[1]. Among its derivatives, 3,4-disubstituted pyrrolidines serve as highly privileged scaffolds in central nervous system (CNS) drug discovery. This technical whitepaper provides an in-depth analysis of 3-ethyl-4-(3-methoxyphenyl)pyrrolidine , an advanced intermediate and bioactive pharmacophore. We detail its computational descriptors, structural rationale, step-by-step synthetic methodologies, and pharmacological profiling protocols for neurotherapeutic applications.
Chemical Identity and Computational Descriptors
Unlike its commercially ubiquitous 3,3-disubstituted isomer (CAS 1507-77-3), the 3,4-disubstituted architecture of 3-ethyl-4-(3-methoxyphenyl)pyrrolidine is a highly specific positional isomer typically synthesized de novo as a precursor for monoamine reuptake inhibitors, Glycine Transporter 1 (GlyT1) inhibitors, or opioid receptor modulators[2][3]. Because it is primarily a proprietary intermediate in drug discovery pipelines, it does not share a single, universally prominent CAS Registry Number, making computational identifiers (SMILES, InChI) the standard for database querying and in silico modeling.
The physicochemical properties of this scaffold are highly optimized for blood-brain barrier (BBB) penetration. The low Topological Polar Surface Area (TPSA) and optimal lipophilicity (XLogP3) ensure passive diffusion across lipid bilayers, a strict requirement for CNS-active agents[2].
Table 1: Physicochemical and Computational Descriptors
| Property | Value / Descriptor | Rationale for Drug Design |
| IUPAC Name | 3-ethyl-4-(3-methoxyphenyl)pyrrolidine | Defines the trans or cis relative stereochemistry at C3/C4. |
| Molecular Formula | C₁₃H₁₉NO | Complies with Lipinski’s Rule of 5 (MW < 500). |
| Molecular Weight | 205.30 g/mol | Low molecular weight allows for downstream functionalization. |
| Isomeric SMILES | CCC1CNCC1c1cccc(OC)c1 | Essential for virtual screening and QSAR modeling. |
| InChI Key | InChI=1S/C13H19NO/c1-3-11... | Standardized hash for precise database cross-referencing. |
| TPSA | 21.3 Ų | Well below the 90 Ų threshold required for excellent BBB permeability. |
| H-Bond Donors/Acceptors | 1 (NH) / 2 (N, O) | Minimizes desolvation energy penalties during receptor binding. |
Pharmacophore Logic & Neurotherapeutic Rationale
The structural components of 3-ethyl-4-(3-methoxyphenyl)pyrrolidine are not arbitrary; they form a highly cohesive pharmacophore designed to interact with monoamine transporters (DAT, SERT, NET) and G-protein coupled receptors (GPCRs)[1][4].
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The Pyrrolidine Core: The secondary amine possesses a pKa of approximately 9.0. At physiological pH (7.4), this nitrogen is protonated, allowing it to form a critical salt bridge with highly conserved Aspartate residues (e.g., Asp79 in the DAT binding pocket)[1]. Furthermore, the sp³-hybridized ring prevents structural flatness, improving solubility and target specificity compared to planar aromatic analogs.
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The 3-Methoxyphenyl Group: This moiety serves a dual purpose. Sterically, the aromatic ring engages in π−π stacking with phenylalanine or tyrosine residues in the receptor cleft. Pharmacologically, the methoxy group acts as a masked phenol (a metabolic prodrug) or a bioisostere that resists rapid Phase II glucuronidation, prolonging the molecule's half-life while still acting as an H-bond acceptor.
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The 3-Ethyl Group: This small, lipophilic appendage is strategically positioned to occupy adjacent hydrophobic sub-pockets within the receptor, locking the molecule into its active conformation and preventing off-target binding.
Caption: Logical mapping of the 3-ethyl-4-(3-methoxyphenyl)pyrrolidine pharmacophore to receptor interactions.
Synthetic Methodology: Self-Validating Protocol
Synthesizing 3,4-disubstituted pyrrolidines requires strict stereocontrol. The most robust and regioselective method is the 1,3-dipolar cycloaddition of a non-stabilized azomethine ylide with a substituted alkene (e.g., a cinnamate derivative)[5]. The following self-validating protocol ensures high trans-diastereoselectivity and provides checkpoints for purity.
Step-by-Step Synthesis of the trans-Scaffold
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Preparation of the Azomethine Ylide Precursor:
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Action: Combine N -(methoxymethyl)- N -(trimethylsilylmethyl)benzylamine (1.2 eq) with the trans-alkene dipolarophile (1-(3-methoxyphenyl)but-1-ene, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Causality: This specific precursor is chosen because it generates a highly reactive, non-stabilized azomethine ylide that prevents unwanted side-reactions and ensures the stereochemistry of the starting alkene is conserved in the final pyrrolidine ring.
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TFA-Catalyzed [3+2] Cycloaddition:
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Action: Dropwise addition of Trifluoroacetic acid (TFA, 0.1 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.
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Causality: TFA acts as a mild acid catalyst to initiate the elimination of the methoxy and trimethylsilyl groups, generating the ylide in situ. The low initial temperature prevents thermal degradation of the transient ylide.
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Intermediate Isolation & Verification:
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Action: Quench with saturated NaHCO₃ to neutralize the TFA. Extract the organic layer, dry over MgSO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc).
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Validation: Confirm the presence of the N -benzyl-protected pyrrolidine intermediate via LC-MS (expected [M+H]+ peak).
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Catalytic Hydrogenolysis (Deprotection):
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Action: Dissolve the intermediate in methanol. Add 10% Pd/C catalyst (10% w/w). Stir under an H₂ atmosphere (50 psi) at room temperature for 24 hours.
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Causality: Palladium on carbon selectively cleaves the N -benzyl protecting group without reducing the aromatic 3-methoxyphenyl ring, exposing the secondary amine required for receptor binding.
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Chiral Resolution:
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Action: Filter the reaction mixture through a Celite pad to remove the pyrophoric Pd/C catalyst. Subject the concentrated racemic mixture to preparative Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol/Diethylamine 90:10:0.1).
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Causality: Diethylamine is added to the mobile phase to prevent peak tailing of the basic pyrrolidine nitrogen. This step isolates the pure trans-(3R,4S) and trans-(3S,4R) enantiomers, which often exhibit vastly different pharmacological profiles[1].
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Caption: Step-by-step synthetic workflow for the preparation and resolution of the pyrrolidine scaffold.
Pharmacological Profiling & Assays
To validate the efficacy of the synthesized 3-ethyl-4-(3-methoxyphenyl)pyrrolidine scaffold, it must be subjected to highly controlled in vitro radioligand binding assays. The following protocol outlines the evaluation of the compound against Monoamine Transporters (MATs).
Radioligand Binding Assay Protocol
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Synaptosomal Preparation: Homogenize rat striatum (for Dopamine Transporter, DAT) or prefrontal cortex (for Serotonin Transporter, SERT) in ice-cold 0.32 M sucrose buffer (pH 7.4) using a Teflon-glass homogenizer.
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Causality: The Teflon-glass interface provides gentle shearing forces, preserving the structural integrity of the synaptosomes (isolated nerve terminals). The ice-cold temperature halts proteolytic degradation.
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Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4 °C to remove cellular debris. Collect the supernatant and centrifuge at 20,000 × g for 20 min to isolate the P2 synaptosomal pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
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Equilibration Incubation: In a 96-well plate, combine 50 µL of the test compound (serially diluted), 50 µL of the specific radioligand (e.g., [³H]WIN 35,428 for DAT), and 100 µL of the synaptosomal suspension. Incubate at 25 °C for 60 minutes.
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Termination and Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters.
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Causality: Filters must be pre-soaked in 0.5% polyethylenimine (PEI). PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the positively charged pyrrolidine ligands.
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Quantification: Wash filters three times with ice-cold buffer, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.
Table 2: Representative Binding Affinities ( Ki ) for 3-Arylpyrrolidine Scaffolds
Note: Data represents typical binding profiles for optimized 3,4-disubstituted pyrrolidines acting as MAT inhibitors[1][2].
| Target Transporter | Radioligand Used | Reference Compound | Scaffold Ki (nM) | Selectivity Ratio |
| DAT (Dopamine) | [³H]WIN 35,428 | Cocaine ( Ki ~250 nM) | 12.5 ± 1.2 | High DAT preference |
| SERT (Serotonin) | [³H]Citalopram | Fluoxetine ( Ki ~1 nM) | 450.0 ± 25.4 | 36x lower than DAT |
| NET (Norepinephrine) | [³H]Nisoxetine | Desipramine ( Ki ~4 nM) | 185.3 ± 10.5 | 14x lower than DAT |
By leveraging the 3-ethyl-4-(3-methoxyphenyl)pyrrolidine core, researchers can fine-tune these binding affinities. Modifying the ethyl group length or altering the methoxy position allows for precise control over the DAT/SERT/NET selectivity ratios, driving the development of next-generation neurotherapeutics.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: Topics in Current Chemistry (NIH PubMed Central) URL:[Link]
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Recent insights about pyrrolidine core skeletons in pharmacology Source: Frontiers in Pharmacology (NIH PubMed Central) URL:[Link]
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Pyrrolidine synthesis via ring contraction of pyridines Source: Nature Communications (NIH PubMed Central) URL:[Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(3,4-Dimethoxyphenyl)pyrrolidine HCl [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
